3-iodo-1-methyl-5-nitropyridin-2(1H)-one
Description
3-Iodo-1-methyl-5-nitropyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with iodine at position 3, a methyl group at position 1, and a nitro group at position 5. Its molecular formula is C₆H₅IN₂O₃, with a molecular weight of 280.02 g/mol. The iodine atom introduces significant steric bulk and polarizability, while the nitro group enhances electron-withdrawing properties, influencing reactivity in substitution and coupling reactions.
Properties
Molecular Formula |
C6H5IN2O3 |
|---|---|
Molecular Weight |
280.02 g/mol |
IUPAC Name |
3-iodo-1-methyl-5-nitropyridin-2-one |
InChI |
InChI=1S/C6H5IN2O3/c1-8-3-4(9(11)12)2-5(7)6(8)10/h2-3H,1H3 |
InChI Key |
QYZVNYVJPVHIKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)I)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 3-iodo-1-methyl-5-nitropyridin-2(1H)-one vary in substituents, leading to differences in physicochemical properties, reactivity, and applications. Below is a comparative analysis with key derivatives:
Substituent Variation and Molecular Properties
Reactivity and Functional Group Influence
- Iodo vs. Fluoro Substitutents : The iodine atom in the target compound facilitates heavier atom effects, making it suitable for crystallographic studies (e.g., SHELX-based structure determination ), whereas fluorine analogs exhibit higher electronegativity and metabolic stability in pharmaceuticals .
- Nitro Group Positioning : The nitro group at C5 in the target compound directs electrophilic substitution to meta positions, unlike the C3-nitro isomer (CAS 136888-20-5), which may exhibit distinct regioselectivity .
- Amino vs. Nitro Groups: 6-Amino-5-nitropyridin-2(1H)-one (CAS 211555-30-5) offers nucleophilic sites for further functionalization, contrasting with the electron-deficient nitro-bearing target compound .
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